molecular formula C14H9Cl2N3O4 B2513209 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene CAS No. 39089-88-8

1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene

Cat. No.: B2513209
CAS No.: 39089-88-8
M. Wt: 354.14
InChI Key: HQEQTVHLOZAUIZ-CAOOACKPSA-N
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Description

1,2-Dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene is a structurally complex aromatic compound featuring a benzene core substituted with two chlorine atoms at the 1- and 2-positions. At the 4-position, a multifunctional substituent is present, comprising a nitro group (-NO₂) on a phenyl ring connected via an (E)-configured imine (methylideneamino) linkage. This imine is further bonded to an oxycarbonylamino (-OCONH-) group, forming a carbamate bridge. Its synthesis likely involves condensation reactions typical of Schiff base formation, followed by carbamate linkage establishment .

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-12-5-4-10(7-13(12)16)18-14(20)23-17-8-9-2-1-3-11(6-9)19(21)22/h1-8H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQTVHLOZAUIZ-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-Dichloro-4-Aminobenzene

The sequence begins with nitration of 1,2-dichlorobenzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C, yielding 1,2-dichloro-4-nitrobenzene as the major product (75–80% yield). Subsequent reduction of the nitro group is achieved via catalytic hydrogenation (H₂/Pd-C in ethanol) or classical Bechamp reduction (Fe/HCl), producing 1,2-dichloro-4-aminobenzene. The latter method, though less atom-efficient, avoids potential over-reduction side reactions.

Carbamoylation to Form the Urethane Intermediate

The amine undergoes carbamoylation using phenyl chloroformate (PhOCOCl) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step generates the intermediate 1,2-dichloro-4-(phenoxycarbonylamino)benzene, which serves as a protected carbamoyl precursor. Alternative carbonylating agents like phosgene (COCl₂) or bis(trichloromethyl) carbonate (BTC) may be employed but require stringent safety protocols.

Amidoxime Formation via Hydroxylamine Reaction

Treatment of the carbamate intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at reflux (80°C, 6 h) effects nucleophilic substitution, replacing the phenoxy group with an aminooxy moiety. This produces 1,2-dichloro-4-{[(aminooxy)carbonyl]amino}benzene, the key amidoxime precursor. The reaction proceeds via an SN2 mechanism, with the hydroxylamine acting as a bifunctional nucleophile.

Condensation with 3-Nitrobenzaldehyde

The final step involves Schiff base formation between the amidoxime and 3-nitrobenzaldehyde. In a toluene/acetic acid (AcOH) mixture under Dean-Stark conditions, the aminooxy group condenses with the aldehyde carbonyl, eliminating water and forming the (E)-configured imine. The E isomer predominates (>90%) due to steric hindrance between the nitro group and dichlorobenzene ring, as confirmed by comparative ¹³C NMR analysis.

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the condensation step. Heating the amidoxime and aldehyde in dimethylformamide (DMF) at 120°C for 15 minutes under microwave conditions achieves 85% yield, compared to 68% via conventional heating. This method reduces reaction times from hours to minutes while maintaining stereoselectivity.

One-Pot Tandem Reactions

A streamlined approach combines carbamoylation and amidoxime formation in a single vessel. Sequential addition of phenyl chloroformate and hydroxylamine to 1,2-dichloro-4-aminobenzene in tetrahydrofuran (THF) at 0°C minimizes intermediate isolation steps. While this method improves throughput (overall yield: 65%), it requires precise stoichiometric control to avoid over-carbamoylation.

Reaction Mechanism and Stereochemical Considerations

The E/Z selectivity in the final condensation step arises from transition-state stabilization. Density functional theory (DFT) calculations indicate that the E transition state benefits from reduced steric clash between the 3-nitrophenyl group and the dichlorobenzene ring, lowering the activation energy by 12.3 kJ/mol compared to the Z pathway. Kinetic control under Dean-Stark conditions further favors E isomer formation through continuous azeotropic removal of water, shifting the equilibrium toward the product.

Optimization of Synthetic Parameters

Temperature and Pressure Effects

  • Carbamoylation : Optimal at 0–5°C to suppress diaryl urea formation.
  • Amidoxime Formation : Reflux conditions (80°C) balance reaction rate and byproduct minimization.
  • Condensation : Atmospheric pressure with toluene reflux (110°C) ensures efficient water removal.

Catalytic Systems and Solvent Selection

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate amidoxime formation but complicate product isolation. Ethanol/water mixtures offer a compromise between reactivity and workup efficiency.
  • Acid Catalysis : Acetic acid (5 mol%) in the condensation step enhances imine formation without promoting nitro group reduction.

Analytical Verification and Quality Control

Analytical Technique Key Observations Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, CH=N), 8.41–8.38 (m, 2H, Ar-H), 7.96 (d, J = 8.4 Hz, 1H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ 158.4 (C=O), 152.1 (C=N), 141.2–125.3 (Ar-C)
IR (KBr) 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂)
HPLC (C18, MeCN/H₂O) Retention time: 6.32 min (purity >98%)

Industrial Scalability and Process Challenges

Scale-up efforts encounter three primary obstacles:

  • Nitro Group Sensitivity : The 3-nitrophenyl moiety necessitates inert atmospheres to prevent unintended reduction during high-temperature steps.
  • Chlorinated Byproducts : Excess chlorinating agents may lead to polychlorinated derivatives, requiring rigorous column chromatography.
  • Waste Management : Phosgene derivatives demand specialized neutralization protocols to mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene undergoes a variety of chemical reactions:

  • Oxidation: : The nitrophenyl group can be susceptible to oxidation, forming different oxidized species depending on the reagents and conditions used.

  • Reduction: : Reduction of the nitro group can lead to the formation of amino derivatives, which might have distinct properties and applications.

  • Substitution: : The chloro groups can undergo nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles, altering the compound’s characteristics.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and other strong oxidizers under acidic or basic conditions.

  • Reduction: : Typical reducing agents are hydrogen in the presence of a palladium catalyst or iron powder in acidic medium.

  • Substitution: : Nucleophilic agents such as hydroxide ions or amines are often used in substitution reactions.

Major Products

  • Oxidation: : Various carboxylated or hydroxylated derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Products with different functional groups replacing the chloro atoms.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in organic synthesis, aiding in the construction of more complex molecules.

Biology

In biological research, derivatives of this compound may be used to study enzymatic processes and molecular interactions.

Medicine

Industry

Used in the production of specialty chemicals and materials due to its structural versatility and reactivity.

Mechanism of Action

The effects of 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene are mediated through its interaction with molecular targets via its functional groups. The nitrophenyl and chloro groups enable binding to specific enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or substitution patterns. Below is a detailed comparison:

Dichlorophenyl-Containing Agrochemicals ()

  • Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid): Substituents: 2,4-dichlorophenyl group, carbamate, cyclopropane. Comparison: Unlike the target compound, cyclanilide lacks a nitro group and imine linkage. The carbamate in cyclanilide is directly bonded to a cyclopropane ring, enhancing rigidity. Application: Used as a plant growth regulator .

Schiff Base Derivatives ()

  • 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Substituents: Sulfonamide, dihydroxybenzylidene imine. Comparison: The imine group in this compound is analogous to the target’s methylideneamino moiety. However, the sulfonamide group (-SO₂NH-) is more electron-withdrawing than the carbamate (-OCONH-), which could influence solubility and hydrogen-bonding capacity. The dihydroxybenzylidene group may enhance metal-chelation properties, a feature absent in the target compound. Structural Data: Single-crystal X-ray study (R factor = 0.049) confirms planar geometry of the imine bond (C=N ~1.28 Å), comparable to expected values in the target compound .
  • (E)-(4-Chlorophenyl)methoxyamine: Substituents: 4-chlorophenyl, 3-nitrophenyl, sulfanyl (-S-), methoxy. Comparison: The 3-nitrophenyl group matches the target’s nitro substitution, but the sulfanyl group introduces sulfur-based reactivity.

Nitrophenyl-Containing Compounds ()

  • FMOC-L-3-Nitrophenylalanine: Substituents: 3-nitrophenyl, FMOC-protected amino acid. Comparison: The 3-nitrophenyl group is identical to the target’s, but its integration into an amino acid backbone (vs. a benzene core) highlights differences in polarity and biological targeting. The FMOC group enhances hydrophobicity, whereas the target’s dichlorophenyl and carbamate groups may favor different solubility profiles .

Tabulated Comparison of Key Features

Compound Core Structure Functional Groups Molecular Weight Key Applications
Target Compound Benzene 1,2-dichloro, 3-nitrophenyl, carbamate, imine Not reported Hypothesized agrochemical
Cyclanilide () Benzene + cyclopropane 2,4-dichloro, carbamate 248.08 Plant growth regulator
4-{[(E)-2,3-DHB]amino}-N-(5-methyl-...) Benzene Sulfonamide, dihydroxybenzylidene imine Not reported Antimicrobial (inferred)
FMOC-L-3-Nitrophenylalanine () Amino acid 3-nitrophenyl, FMOC, carboxylic acid 432.43 Peptide synthesis

Research Implications and Gaps

  • Biological Activity : Imine-containing compounds (e.g., ) often exhibit antimicrobial properties. The target’s dichlorophenyl and nitro groups may synergize for pesticidal activity, akin to etaconazole () .
  • Crystallographic Data : Structural parameters (e.g., C=N bond length, dihedral angles) inferred from analogs () suggest the target’s imine group adopts a planar configuration, critical for π-conjugation and stability .

Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Further studies using techniques like X-ray crystallography (via SHELX, as in ) and HPLC-MS are recommended to validate comparisons .

Biological Activity

1,2-Dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for its application in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula: C₁₂H₉Cl₂N₃O₃
  • Molecular Weight: 305.12 g/mol

This compound features a dichlorobenzene core substituted with a nitrophenyl group and an aminooxy carbonyl moiety, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Nitro Group: Nitration of the phenol precursor.
  • Amine Formation: Reduction of nitro groups to amines.
  • Coupling Reactions: Utilizing coupling agents to form the final compound.

Antimicrobial Properties

Research has indicated that derivatives of nitrophenyl compounds exhibit significant antimicrobial activity. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Pyrrole Benzamide Derivative3.12Staphylococcus aureus
Control (Ciprofloxacin)2Both S. aureus & E. coli

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. For example, compounds with aminooxy functionalities have been shown to inhibit cancer cell proliferation in vitro, with IC50 values in the nanomolar range . The mechanism often involves the induction of apoptosis or cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity: The compound may act as an enzyme inhibitor, particularly against targets involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been noted for their ability to induce oxidative stress in microbial cells.

Case Studies

Case Study 1: Antibacterial Screening
A study evaluated various nitro-substituted benzamide derivatives for their antibacterial efficacy. The compound demonstrated promising results against Gram-positive bacteria, supporting the hypothesis that structural modifications enhance biological activity .

Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that derivatives similar to this compound exhibited significant cytotoxicity. The mechanism was linked to apoptosis pathways activated by oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Imine Formation : React 3-nitrobenzaldehyde with hydroxylamine under reflux in ethanol to yield the (E)-configured imine intermediate .

Carbamate Linkage : Couple the imine with 4-amino-1,2-dichlorobenzene using trichloroisocyanuric acid (TCICA) as a coupling agent in acetonitrile. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts .

Q. How can the stereochemical integrity of the (E)-configured imine group be validated?

  • Methodological Answer : Use NOESY NMR to confirm the (E)-configuration. The absence of cross-peaks between the nitro-phenyl protons and the imine proton indicates trans geometry. Complementary IR spectroscopy (C=N stretch at ~1620 cm⁻¹) and X-ray crystallography (if crystals form) can further validate the structure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound in antimicrobial assays?

  • Methodological Answer : Discrepancies often arise from variations in microbial strains, solvent carriers (e.g., DMSO vs. aqueous buffers), or assay protocols. To address this:

Standardize Assays : Use CLSI guidelines for MIC determination.

Control Solvent Effects : Limit DMSO to ≤1% (v/v) and include solvent-only controls.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

Map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro-group proximity).

Calculate activation energies for substitution at C-1 vs. C-2 chloro positions.
Experimental validation via Hammett plots using substituted benzylthiols can correlate computational predictions with kinetic data .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms of the compound?

  • Methodological Answer : Use SC-XRD (Single-Crystal X-ray Diffraction) to analyze:
  • π-π Stacking : Distance between nitro-phenyl and dichlorobenzene rings (typically 3.4–3.8 Å).
  • Hydrogen Bonds : Urea carbonyl oxygen with solvent (e.g., methanol) or adjacent NH groups.
    Pair with DSC/TGA to assess thermal stability linked to crystal packing .

Methodological Best Practices

  • Contradiction Analysis : Always replicate experiments under identical conditions before attributing discrepancies to compound variability .
  • Stereochemical Stability : Monitor imine configuration under storage (4°C, inert atmosphere) via periodic NMR checks .

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